molecular formula C25H17NO2 B243020 (4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one

(4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one

Cat. No. B243020
M. Wt: 363.4 g/mol
InChI Key: XZQCMERHWMLUMU-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In

Mechanism of Action

The mechanism of action of (4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one involves the inhibition of various cellular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound inhibits the activation of NF-κB, which is a transcription factor involved in the regulation of pro-inflammatory cytokines and chemokines. Additionally, this compound inhibits the activation of MAPKs, which are involved in the regulation of various cellular processes, including inflammation and cell proliferation. Moreover, this compound inhibits the activation of the PI3K/Akt pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one include the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using (4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one in lab experiments is its potential therapeutic applications, which may lead to the development of new drugs for the treatment of various diseases. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

For the research on (4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one include the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its mechanism of action in more detail. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

(4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one can be synthesized using various methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Hantzsch reaction. The Knoevenagel condensation reaction involves the condensation of an aldehyde or ketone with a malonic acid derivative to form an α,β-unsaturated carbonyl compound. The Biginelli reaction involves the condensation of an aldehyde or ketone, an amine, and a β-ketoester to form a dihydropyrimidine. The Hantzsch reaction involves the condensation of a β-ketoester, an aldehyde or ketone, and ammonia or a primary amine to form a 1,4-dihydropyridine.

Scientific Research Applications

(4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.

properties

Molecular Formula

C25H17NO2

Molecular Weight

363.4 g/mol

IUPAC Name

(4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-naphthalen-2-yl-1,3-oxazol-5-one

InChI

InChI=1S/C25H17NO2/c1-16-10-11-19(22-9-5-4-8-21(16)22)15-23-25(27)28-24(26-23)20-13-12-17-6-2-3-7-18(17)14-20/h2-15H,1H3/b23-15+

InChI Key

XZQCMERHWMLUMU-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C2=CC=CC=C12)/C=C/3\C(=O)OC(=N3)C4=CC5=CC=CC=C5C=C4

SMILES

CC1=CC=C(C2=CC=CC=C12)C=C3C(=O)OC(=N3)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C=C3C(=O)OC(=N3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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